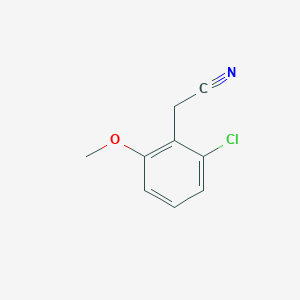

Benzeneacetonitrile, 2-chloro-6-methoxy-

Description

2-Chloro-6-methoxybenzeneacetonitrile (hypothetical structure based on nomenclature) is a substituted aromatic nitrile featuring a benzene ring with three substituents: a chlorine atom at position 2, a methoxy group at position 6, and an acetonitrile (-CH₂CN) group. Substituted benzonitriles and benzeneacetonitriles are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility [1][2].

Properties

CAS No. |

170737-91-4 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-(2-chloro-6-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |

InChI Key |

IRQQUNHJPVVWQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 2-chloro-6-methoxy- typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a cyanide source. One common method is the reaction of 2-chloro-6-methoxybenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of Benzeneacetonitrile, 2-chloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 2-chloro-6-methoxy- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetonitriles.

Oxidation: 2-Chloro-6-methoxybenzaldehyde or 2-Chloro-6-methoxybenzoic acid.

Reduction: 2-Chloro-6-methoxyphenylamine.

Scientific Research Applications

Benzeneacetonitrile, 2-chloro-6-methoxy- is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-chloro-6-methoxy- depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-chloro-6-methoxybenzeneacetonitrile with two related compounds from the evidence:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |

|---|---|---|---|---|

| 2-Chloro-6-methoxybenzeneacetonitrile* | C₉H₈ClNO | ~181.6 (calculated) | Cl (2), OCH₃ (6), CH₂CN (1) | Nitrile, Ether, Halide |

| Benzonitrile, 2-chloro-6-(phenylmethoxy) [1] | C₁₄H₁₀ClNO | 243.69 | Cl (2), OCH₂C₆H₅ (6), CN (1) | Nitrile, Ether (benzyloxy), Halide |

| 6-Benzyloxyindole-3-acetonitrile [2] | C₁₇H₁₄N₂O | 262.31 | Benzyloxy (6), CH₂CN (3), Indole core | Nitrile, Ether, Heterocyclic (indole) |

*Hypothetical data derived from nomenclature; exact values require experimental validation.

Key Observations:

Substituent Complexity: The methoxy group in 2-chloro-6-methoxybenzeneacetonitrile is simpler (OCH₃) compared to the benzyloxy group (OCH₂C₆H₅) in , which introduces additional steric bulk and aromaticity [1].

Functional Group Positioning :

Physicochemical and Reactivity Differences

| Property | 2-Chloro-6-Methoxybenzeneacetonitrile | 2-Chloro-6-(Phenylmethoxy)benzonitrile [1] | 6-Benzyloxyindole-3-acetonitrile [2] |

|---|---|---|---|

| Polarity | Moderate (nitrile + ether) | High (benzyloxy increases hydrophobicity) | High (indole + nitrile) |

| Reactivity | Electrophilic substitution at para/meta positions | Enhanced stability due to benzyloxy group | Susceptible to indole-specific reactions (e.g., electrophilic substitution at C5) |

| Applications | Intermediate for agrochemicals | Pharmaceutical precursors | Serotonin analogs, bioactive molecules |

Notable Findings:

- The benzyloxy group in ’s compound improves thermal stability, making it suitable for high-temperature reactions, whereas the methoxy group in the target compound may enhance solubility in polar solvents [1].

- The indole derivative () exhibits bioactivity relevant to neurotransmitter synthesis, a trait less common in simpler benzeneacetonitriles [2].

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-6-methoxybenzeneacetonitrile, and how can reaction conditions be optimized?

Answer: The synthesis of 2-chloro-6-methoxybenzeneacetonitrile typically involves nucleophilic substitution or coupling reactions. For example, describes a methodology using benzoyl chloride derivatives and amino acid intermediates under anhydrous conditions. Key steps include:

- Reagent selection : Use chlorinated precursors (e.g., 3,4,5-trimethoxybenzoyl chloride) with nitrile-containing nucleophiles.

- Optimization : Control temperature (e.g., reflux in 1,4-dioxane) and stoichiometry to minimize side products.

- Purification : Employ column chromatography or recrystallization for isolation. Analytical techniques like HPLC (≥95% purity threshold) ensure product integrity .

Q. How can the molecular structure of 2-chloro-6-methoxybenzeneacetonitrile be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL ( ) and ORTEP-3 ( ) enable refinement of crystal structures. Steps include:

Q. What safety protocols are critical when handling 2-chloro-6-methoxybenzeneacetonitrile in the laboratory?

Answer: Based on analogous nitriles ( ):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection.

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 mg/m³).

- Toxicity data : Classified as Acute Toxicity Category 4 (H302: harmful if swallowed) and Skin Irritant Category 2 (H315). Emergency eyewash stations and neutralizers (e.g., activated charcoal) are mandatory .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 2-chloro-6-methoxybenzeneacetonitrile?

Answer: DFT methods ( ) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) are used to:

- Calculate molecular orbitals : Analyze HOMO-LUMO gaps to assess reactivity.

- Simulate IR/NMR spectra : Compare computed vibrational frequencies (scaling factor: 0.961) and chemical shifts with experimental data.

- Thermochemistry : Estimate bond dissociation energies (error margin: ±2.4 kcal/mol) via gradient-corrected exchange-correlation functionals .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for derivatives of 2-chloro-6-methoxybenzeneacetonitrile be resolved?

Answer: Multi-technique validation is essential:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.

- Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular ions (mass accuracy < 3 ppm).

- X-ray diffraction : Resolve tautomeric or stereochemical ambiguities (). Cross-reference with computational predictions () to identify artifacts .

Q. What role does 2-chloro-6-methoxybenzeneacetonitrile play in the synthesis of pharmacologically active analogs?

Answer: The compound serves as a precursor for bioactive molecules. For example:

- Verapamil analogs : highlights its use in synthesizing calcium channel blockers via alkylation of tertiary amines.

- Kinase inhibitors : Modify the nitrile group to generate warheads targeting ATP-binding pockets (e.g., PI3K inhibitors, ).

- Prodrug design : Hydrolyze the nitrile to carboxylic acids for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.